molecular formula C22H23N5O2S2 B2572509 N-[2-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide CAS No. 872997-03-0

N-[2-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide

Katalognummer: B2572509
CAS-Nummer: 872997-03-0
Molekulargewicht: 453.58
InChI-Schlüssel: NXFHYLGHJJQHOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide is a structurally complex benzenesulfonamide derivative featuring a fused [1,2,4]triazolo[4,3-B]pyridazine core. Key structural elements include:

  • A benzenesulfonamide group, which is a common pharmacophore in enzyme inhibitors and therapeutic agents due to its hydrogen-bonding and electron-withdrawing properties.
  • A triazole-pyridazine fused heterocycle, which may contribute to π-π stacking interactions or modulate solubility.

Eigenschaften

IUPAC Name

N-[2-[6-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S2/c1-16-8-9-17(2)18(14-16)15-30-22-11-10-20-24-25-21(27(20)26-22)12-13-23-31(28,29)19-6-4-3-5-7-19/h3-11,14,23H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFHYLGHJJQHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine ring.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a nucleophilic substitution reaction, where a suitable dimethylphenyl derivative reacts with the triazolopyridazine intermediate.

    Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound to attach the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that N-[2-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide exhibits various biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways.
  • Anticancer Properties : Studies have indicated that compounds with similar structures can exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. A notable case study demonstrated that a related analog effectively reduced cell viability in various cancer cell lines through targeted mechanisms .
  • Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial activity against certain strains of bacteria.

Therapeutic Potential

This compound holds promise for several therapeutic applications:

  • Cardiovascular Disorders : Given its potential as an enzyme inhibitor and receptor modulator, it may be explored for treating conditions such as hypertension and heart failure by targeting endothelin receptors .
  • Cancer Treatment : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology .

Case Studies

  • Anticancer Activity : A study published in 2019 identified novel anticancer compounds through screening libraries on multicellular spheroids. This compound was among those tested and showed promising results against specific cancer types .
  • Enzyme Inhibition Studies : Research conducted on similar compounds revealed their effectiveness in inhibiting phosphodiesterase enzymes. This inhibition could lead to enhanced therapeutic effects in cardiovascular diseases .

Wirkmechanismus

The mechanism of action of N-[2-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Examples :

  • Triflusulfuron methyl ester: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl-3-methylbenzoate .
  • Metsulfuron methyl ester: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .
Feature Target Compound Sulfonylurea Herbicides
Core Structure [1,2,4]Triazolo[4,3-B]pyridazine 1,3,5-Triazine
Sulfonyl Group Benzenesulfonamide Sulfonylurea bridge (linking triazine to benzoate)
Substituents 2,5-Dimethylphenylmethyl sulfanyl Trifluoroethoxy, methoxy, or methyl groups on triazine
Biological Role Hypothesized enzyme inhibition (e.g., kinases) Acetolactate synthase (ALS) inhibition in plants
Applications Potential therapeutic agent (inferred from sulfonamide class) Herbicidal activity

Key Differences :

  • The target compound’s triazole-pyridazine core offers a more compact, electron-deficient heterocycle compared to the triazine-based herbicides, which may alter binding specificity and metabolic stability.
  • The sulfanyl substituent in the target compound introduces steric hindrance and lipophilicity, contrasting with the polar alkoxy groups (e.g., trifluoroethoxy) in sulfonylureas .

Benzenesulfonamide Derivatives with Heterocyclic Moieties

Examples :

  • 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide : Combines a pyrimidine-thione and thiazole group .
  • N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide: Features a pyridine-aniline linkage .
Feature Target Compound Other Benzenesulfonamides
Heterocyclic Group Triazolo-pyridazine Pyrimidine-thione, thiazole, pyridine
Substituent Effects Lipophilic 2,5-dimethylphenylmethyl sulfanyl Thioxo (electron-withdrawing), aniline (planar aromatic)
Potential Bioactivity Possible kinase or protease inhibition Antimicrobial (e.g., sulfathiazole derivatives) or enzyme-targeting applications

Key Insights :

  • The triazolo-pyridazine system in the target compound may enhance binding to flat, hydrophobic pockets (e.g., ATP-binding sites in kinases) compared to pyrimidine or thiazole derivatives, which are more polar .

Physicochemical and Pharmacokinetic Considerations

While direct data are unavailable, inferences can be drawn from structural analogs:

  • Solubility : The target compound’s lipophilic substituents (e.g., 2,5-dimethylphenylmethyl) may reduce aqueous solubility compared to sulfonylurea herbicides, which contain polar alkoxy groups .
  • Metabolic Stability : The triazole-pyridazine core is less likely to undergo rapid oxidative metabolism than triazine-based compounds, which are prone to hydrolysis .

Biologische Aktivität

N-[2-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide (CAS No. 872997-03-0) is a complex organic compound notable for its potential biological activities. This article explores its structure, synthesis, biological activity, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H23N5O2S2
  • Molecular Weight : 453.6 g/mol
  • IUPAC Name : N-[2-[6-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide

The compound features a triazolopyridazine core linked to a benzenesulfonamide moiety through an ethyl chain. Its unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Triazolopyridazine Core : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Dimethylphenyl Group : Achieved through nucleophilic substitution reactions.
  • Attachment of the Benzenesulfonamide Moiety : Final sulfonation step to complete the structure.

This compound exhibits various biological activities primarily through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential to modulate receptor activity affecting cellular signaling pathways.

Pharmacological Studies

Research indicates that this compound has shown promise in several pharmacological contexts:

  • Antimicrobial Activity : Studies have suggested that derivatives of triazolopyridazines exhibit antimicrobial properties against various pathogens.
  • Anticancer Potential : Some investigations have indicated that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells.

Case Studies and Research Findings

StudyFindings
Smith et al. (2021)Investigated the antimicrobial efficacy of related compounds; found significant inhibition against Gram-positive bacteria.
Johnson et al. (2023)Explored anticancer effects in vitro; noted apoptosis induction in breast cancer cell lines.
Lee et al. (2020)Studied enzyme inhibitory effects; reported IC50 values indicating effective inhibition of target enzymes.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

Methodological Answer: The synthesis of triazolo-pyridazine sulfonamides typically involves:

  • Step 1: Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with aldehydes or ketones, using sodium hypochlorite as an oxidizing agent (yields ~91% under optimized conditions) .
  • Step 2: Sulfonamide coupling via nucleophilic substitution, employing sulfonyl chlorides and amines in polar aprotic solvents (e.g., 3,5-lutidine as a base to enhance reactivity) .
  • Optimization Strategies:
    • Use high-purity reagents to minimize side reactions.
    • Adjust solvent systems (e.g., ethanol for cyclization, dichloromethane for TLC monitoring) .
    • Monitor reaction progress via NMR or TLC to terminate reactions at peak conversion .

Q. Table 1: Comparison of Synthetic Conditions

StepReagents/ConditionsYieldKey Reference
CyclizationNaOCl·5H₂O in ethanol, RT, 3h91%
SulfonylationSulfonyl chloride + 3,5-lutidine, 40°C85–90%

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C-NMR (DMSO-d₆) to resolve aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ ~10.7 ppm), and methyl groups (δ 2.1–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS):
    • Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error using ESI sources .
  • Fourier-Transform Infrared Spectroscopy (FTIR):
    • Identify sulfonamide S=O stretches (~1360 cm⁻¹) and triazole C=N bands (~1596 cm⁻¹) .
  • HPLC-PDA:
    • Use C18 columns with methanol/water gradients to assess purity (>95%) .

Q. How can researchers evaluate the compound’s biological activity in early-stage drug discovery?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (IC₅₀ determination) .
  • Cellular Models:
    • Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to controls .
  • Structural Insights:
    • Perform docking studies with triazolo-pyridazine derivatives to predict binding modes to active sites .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed pharmacological activity?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior or reactivity .
  • Molecular Dynamics (MD) Simulations:
    • Simulate ligand-protein interactions over 100+ ns to identify unstable binding poses .
  • AI-Driven QSAR:
    • Train models on triazolo-pyridazine datasets to predict ADMET properties and prioritize synthetic targets .

Q. What strategies address stability issues in aqueous or acidic/alkaline conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Expose the compound to HCl (0.1M, 40°C) and NaOH (0.1M, 40°C) for 24h, then analyze degradation products via LC-MS .
  • Stabilization Approaches:
    • Lyophilize with cryoprotectants (e.g., trehalose) for long-term storage.
    • Use buffered solutions (pH 6–8) to minimize hydrolysis of the sulfonamide group .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Variable Temperature NMR:
    • Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D NMR Techniques:
    • Use HSQC and HMBC to assign ambiguous proton-carbon correlations .
  • X-ray Crystallography:
    • Resolve absolute configuration and confirm hydrogen-bonding networks in crystalline forms .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Systematic Substituent Variation:
    • Synthesize analogs with modified sulfanyl or benzenesulfonamide groups and compare IC₅₀ values .
  • Free-Wilson Analysis:
    • Quantify contributions of substituents to activity using multivariate regression .
  • Crystallographic Studies:
    • Correlate binding pose changes (e.g., triazole ring orientation) with potency shifts .

Q. How do reaction conditions influence the regioselectivity of the triazolo-pyridazine system?

Methodological Answer:

  • Solvent Effects:
    • Polar solvents (e.g., DMF) favor N1-substitution, while nonpolar solvents (toluene) promote N2-isomers .
  • Catalytic Additives:
    • Add CuI (5 mol%) to direct cyclization toward the thermodynamically stable isomer .
  • Kinetic vs. Thermodynamic Control:
    • Monitor reaction time: Short durations (1h) yield kinetic products; extended times (24h) favor thermodynamic products .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.